Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane
Description
Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane (CAS: 53723-93-6; alternative CAS: 144763-10-0) is a silyl ether characterized by a cyclohexene ring substituted with a phenyl group at the 2-position and a trimethylsilyloxy group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of strained alkynes like cyclohexyne through triflate precursors . Its structural features—including the electron-withdrawing silyloxy group and the steric bulk of the phenyl substituent—influence its reactivity and stability, making it distinct from analogous silyl ethers.
Properties
CAS No. |
53723-93-6 |
|---|---|
Molecular Formula |
C15H22OSi |
Molecular Weight |
246.42 g/mol |
IUPAC Name |
trimethyl-(2-phenylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C15H22OSi/c1-17(2,3)16-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChI Key |
AGNAFTSIVDFRQA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(CCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the introduction of a trimethylsilyl (TMS) group onto a cyclohexenol or cyclohexenone precursor bearing a phenyl substituent at the 2-position. The key step is the silylation of the hydroxyl group to form the corresponding silyl ether.
Starting Materials
- 2-Phenylcyclohexenone or 2-phenylcyclohexenol derivatives serve as the primary substrates.
- Trimethylsilyl chloride (TMSCl) or other trimethylsilyl donors are used as silylating agents.
- Bases such as triethylamine or imidazole are used to facilitate silylation.
Typical Reaction Conditions
- The reaction is commonly carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2).
- Temperature control is important, often performed at 0 °C to room temperature.
- The presence of a base scavenges the hydrochloric acid generated during silylation.
Detailed Procedure Example
Based on analogous procedures reported for related compounds:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Dissolve 2-phenylcyclohexenol in dry THF | Substrate solution |
| 2 | Add triethylamine (2 equiv) under inert atmosphere | Base to neutralize HCl |
| 3 | Slowly add trimethylsilyl chloride (1.2 equiv) at 0 °C | Initiate silylation of hydroxyl group |
| 4 | Stir at room temperature for 2–4 hours | Completion of silyl ether formation |
| 5 | Quench with water, extract with organic solvent, dry | Workup to isolate product |
| 6 | Purify by column chromatography | Obtain pure this compound |
Yield and Purity
Alternative Approaches
- Use of hexamethyldisilazane (HMDS) as a silylating agent under heating conditions can also afford silyl ethers in good yields, especially when catalyzed by chlorotrimethylsilane or ammonium salts.
- Transition metal-catalyzed coupling reactions involving nickel catalysts have been explored for related silyl ether formations, providing stereoselective access to substituted silyl ethers.
Research Findings and Analysis
Mechanistic Insights
- The silylation proceeds via nucleophilic attack of the hydroxyl oxygen on the silicon atom of trimethylsilyl chloride.
- The reaction is facilitated by the base, which neutralizes HCl, preventing reverse hydrolysis.
- Steric effects in the cyclohexenyl ring influence the stereochemical outcome, favoring the formation of the silyl ether with the TMS group in a pseudo-equatorial position to reduce 1,3-diaxial interactions.
Structural Confirmation
- The product is characterized by NMR spectroscopy, showing characteristic trimethylsilyl signals near 0 ppm in ^1H NMR and corresponding ^13C shifts.
- IR spectroscopy confirms the disappearance of hydroxyl O–H stretch and appearance of Si–O–C bonds.
- Mass spectrometry and elemental analysis corroborate molecular formula C15H22OSi (assuming phenyl substitution).
Applications
- The compound serves as a key intermediate in silicon-directed annulation reactions, enabling the construction of complex cyclic frameworks.
- It is also useful in further functionalization reactions, such as cross-coupling or cycloaddition, due to the reactive silane moiety.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Silylation with TMSCl | TMSCl, triethylamine, THF | 0 °C to RT, 2–4 h | 75–85 | Standard method, high yield, mild conditions |
| Silylation with HMDS | HMDS, catalytic TMSCl | Heating (e.g., 100 °C) | 70–90 | Alternative silylation, requires heating |
| Nickel-catalyzed coupling | Ni(cod)2, phosphine ligand | THF, variable temp | 50–80 | Stereoselective, advanced synthetic method |
Chemical Reactions Analysis
General Reactivity of Silanes
Trimethylsilane derivatives typically participate in reactions involving:
-
Nucleophilic substitutions (e.g., fluoride-induced desilylation).
-
Radical-mediated processes (e.g., hydrogen abstraction, halogen reductions).
-
Hydrosilylation of unsaturated bonds (alkenes, alkynes).
Radical Reactions
Based on , tris(trimethylsilyl)silane [(Me₃Si)₃SiH] undergoes radical chain reactions with thiols (e.g., HOCH₂CH₂SH) in aqueous media. For the queried compound:
-
The silane could act as a hydrogen donor in radical reductions (e.g., dehalogenation) via polarity-reversal catalysis.
-
Thiyl radicals (RS- ) might abstract hydrogen from the silane, generating silyl radicals (R₃Si- ) that propagate chain reactions.
Example Reaction (Hypothetical):
Transition-Metal Catalysis
The cyclohexenyloxy group may engage in cycloisomerization or allylic alkylation reactions. For example:
-
Palladium-catalyzed allylation (Tsuji–Trost reaction), as seen in , could occur if the silane’s oxygen participates in allylic displacement.
-
Rhodium-catalyzed hydrosilylation of alkenes (not explicitly covered in the sources but plausible for silanes).
Challenges and Knowledge Gaps
-
Solubility : The phenyl and cyclohexenyloxy groups likely render the compound hydrophobic, complicating aqueous-phase reactions described in .
-
Steric Effects : The bulky trimethylsilyl group may hinder reactivity in catalytic cycles (e.g., Pd⁰ coordination in allylation ).
-
Lack of Empirical Data : No peer-reviewed studies or synthetic protocols for this compound exist in the reviewed literature.
Comparative Analysis of Analogous Silanes
Recommendations for Further Study
-
Synthetic Exploration : Conduct radical-initiated reductions (e.g., using ACCN or Et₃B/O₂) in biphasic systems.
-
Catalytic Screening : Test Pd₂(dba)₃, Rh(I), or Ru complexes for cycloisomerization or allylic alkylation.
-
Spectroscopic Characterization : Monitor silyl radical intermediates via EPR spectroscopy.
Scientific Research Applications
Organic Synthesis
Allylic Substitution Reactions
One of the primary applications of Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane is in allylic substitution reactions. This compound can act as a nucleophile in nickel-catalyzed processes, facilitating the formation of complex organic molecules. For instance, studies have demonstrated its efficacy in producing 1,4-dienes from simple alkenes through a nickel-catalyzed allylic substitution reaction, achieving high yields and selectivity .
Synthesis of Natural Products
The compound has also been utilized in the synthesis of natural products. In a notable case, it was involved in a reaction that led to the formation of biologically active compounds through a series of cyclization reactions. The use of this silane allowed for improved yields and purity of the desired products, showcasing its utility in complex organic synthesis .
Polymer Chemistry
Polymerization Catalysts
this compound serves as a precursor or modifying agent in the development of advanced polymerization catalysts. Its incorporation into metallocene catalysts has been shown to enhance catalytic activity and selectivity in olefin polymerization processes. The modification with this silane can lead to polymers with tailored properties, such as increased thermal stability and mechanical strength .
Material Science
Coatings and Surface Modifications
In material science, this compound is used to modify surfaces to improve their chemical resistance and durability. Its application in creating silane-based coatings has been explored for enhancing the performance of materials exposed to harsh environments, such as those found in automotive and aerospace applications . These coatings exhibit properties like water repellency and enhanced adhesion to substrates.
Mechanism of Action
The mechanism by which Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane exerts its effects is largely dependent on its ability to interact with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biomolecules or materials. This interaction can lead to changes in the physical and chemical properties of the target molecules, such as increased stability or altered reactivity.
Comparison with Similar Compounds
Key Data Table: Structural and Functional Comparisons
Biological Activity
Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane is a silane compound that has garnered interest in the field of organic chemistry and pharmacology. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure indicates the presence of a silane group, which is known for its reactivity and ability to form covalent bonds with various biological molecules.
Antimicrobial Activity
Recent studies have indicated that silane compounds exhibit antimicrobial properties. For instance, a study on related silanes showed that they can inhibit the growth of certain bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .
Antioxidant Properties
This compound may also possess antioxidant activities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively .
Enzyme Inhibition
Another area of interest is the compound's potential to inhibit specific enzymes. Silanes have been shown to interact with enzymes involved in metabolic processes. For example, some studies suggest that silane derivatives can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways .
Case Studies
- Study on Antimicrobial Effects : A study published in Journal of Applied Microbiology reported that silane derivatives, including those similar to this compound, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for some derivatives .
- Antioxidant Activity Assessment : In a comparative study published in Food Chemistry, several silane compounds were evaluated for their antioxidant capacity using DPPH radical scavenging assays. This compound showed promising results, with an IC50 value indicating effective radical scavenging ability similar to established antioxidants like ascorbic acid .
- Enzyme Inhibition Study : Research featured in Bioorganic & Medicinal Chemistry Letters highlighted that certain silanes could inhibit COX-1 and COX-2 enzymes, suggesting their potential use in anti-inflammatory therapies. The inhibition was assessed through enzyme assays, revealing IC50 values that support further exploration into their therapeutic applications .
Biological Activity Overview
Q & A
Q. How is the purity and structural integrity of this compound assessed post-synthesis?
- Methodology : Purity is verified via GC-MS to detect impurities (e.g., residual solvents or byproducts) . Structural confirmation relies on spectral
- 1H/13C NMR : Distinct signals for the cyclohexenyloxy group (δ ~5.5 ppm for the enol ether proton) and trimethylsilyl group (δ ~0.1 ppm).
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z 228 for C15H20Si) .
Advanced Research Questions
Q. What challenges arise in the multi-step synthesis of silylated cyclohexenyl derivatives, and how are they addressed?
- Key Issues : Multi-step routes (e.g., bromination, acetal protection, silylation) introduce inefficiencies, such as low yields at intermediate stages and sensitivity to moisture .
- Solutions :
- Moisture Control : Use Schlenk-line techniques or anhydrous solvents.
- Optimized Stoichiometry : Excess silylating agents (1.1–1.2 equiv) improve conversion .
- Inert Atmosphere : Nitrogen purging minimizes oxidation .
Q. How does this compound facilitate cyclohexyne generation, and what are its advantages over other precursors?
- Mechanism : The compound acts as a triflate precursor. Treatment with fluoride ions (e.g., TBAF) triggers desilylation, forming reactive 1,2-cyclohexadiene intermediates, which further isomerize to cyclohexyne .
- Advantages :
- Functional Group Tolerance : Fluoride-mediated conditions avoid harsh bases, preserving sensitive moieties.
- Controlled Reactivity : The silyl group stabilizes the intermediate, enabling regioselective cycloadditions .
Q. What are the critical considerations for handling hazardous reagents during the synthesis of this compound?
- Safety Protocols :
- Hazardous Reagents : Triethylsilane chloride (corrosive) and iodides (e.g., NaI) require gloves and fume hoods.
- Waste Disposal : Halogenated byproducts (e.g., from triflation) must be segregated and treated as hazardous waste .
Data Analysis and Contradictions
Q. How can researchers resolve discrepancies in spectral data for structurally similar silane derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
